N-(3-benzoylphenyl)-2-ethylbutanamide
Description
N-(3-Benzoylphenyl)-2-ethylbutanamide is an amide derivative characterized by a benzoyl-substituted phenyl group at the meta position and a branched ethylbutanamide chain. The benzoylphenyl moiety is a recurring feature in bioactive molecules, often linked to anti-inflammatory, lipid-lowering, or antiproliferative activities . The ethylbutanamide chain may influence solubility, metabolic stability, and binding interactions compared to shorter or linear alkyl amides.
Properties
IUPAC Name |
N-(3-benzoylphenyl)-2-ethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-3-14(4-2)19(22)20-17-12-8-11-16(13-17)18(21)15-9-6-5-7-10-15/h5-14H,3-4H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJLGBTXTXQJJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzoylphenyl)-2-ethylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-aminobenzophenone and 2-ethylbutanoic acid.
Amidation Reaction: The 3-aminobenzophenone is reacted with 2-ethylbutanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors to carry out the amidation reaction under controlled temperature and pressure conditions.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification and Quality Control: Implementing advanced purification methods and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-benzoylphenyl)-2-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzoyl or phenyl rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted phenyl derivatives.
Scientific Research Applications
N-(3-benzoylphenyl)-2-ethylbutanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-benzoylphenyl)-2-ethylbutanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, such as those involved in inflammation, cell signaling, or metabolism.
Comparison with Similar Compounds
N-(Benzoylphenyl) Carboxamide Derivatives
- N-(3-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 2 in ) :
- Structure : Features a 5-fluoroindole-2-carboxamide group instead of ethylbutanamide.
- Activity : Demonstrated significant triglyceride reduction (15 mg/kg dose) in hyperlipidemic rats, with increased HDL-cholesterol levels .
- SAR Insight : Meta-substitution (3-benzoylphenyl) enhanced lipid-lowering efficacy compared to ortho- or para-substituted analogues.
Ketoprofen Amide Derivatives ()
- 2-(3-Benzoylphenyl)-propionamide derivatives :
Piketoprofen ()
- Structure : 2-(3-Benzoylphenyl)-N-(4-methyl-2-pyridinyl)propanamide.
Pharmacological and Functional Comparisons
Lipid-Lowering Activity
- N-(3-Benzoylphenyl)-2-ethylbutanamide vs. In , indole-carboxamides reduced triglycerides by 40–50% at 15 mg/kg; structural modifications in the target compound could modulate potency .
Anti-Inflammatory Potential
- Comparison with Ketoprofen Amides :
Physicochemical and Spectroscopic Properties
Spectroscopic Characterization
- HRMS and NMR :
- Similar amides in (e.g., N-(3-oxocyclohexyl)-2-ethylbutanamide) showed HRMS accuracy within 0.001–0.006 Da and distinct $ ^1H $-NMR shifts for ethyl and benzoyl groups .
- Expected $ ^1H $-NMR signals for this compound: δ 7.5–8.0 ppm (aromatic protons), δ 2.2–2.6 ppm (ethyl and butanamide methylenes).
Solubility and Stability
- Impact of Substituents :
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Spectroscopic Data for Analogous Amides
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
